molecular formula C17H22N2O3 B14024638 Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate

Cat. No.: B14024638
M. Wt: 302.37 g/mol
InChI Key: FAWWFSQGHBRENM-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused cyclopenta[b]pyridine core connected to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position serves as a protective moiety, enhancing stability during synthetic processes. Its molecular formula is C₁₇H₂₀N₂O₃, and its CAS number is 2245084-40-4 . The compound’s structure (Fig. 1) includes a ketone group at the 6-position, which may contribute to its reactivity in further functionalization or biological interactions.

Spirocyclic scaffolds like this are pivotal in medicinal chemistry due to their conformational rigidity, which can improve binding selectivity to biological targets .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 6-oxospiro[5H-cyclopenta[b]pyridine-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-6-17(7-10-19)13(20)11-12-5-4-8-18-14(12)17/h4-5,8H,6-7,9-11H2,1-3H3

InChI Key

FAWWFSQGHBRENM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Literature and Patent-Based Synthetic Route

A patent (US9850246B2) describing the synthesis of related spirocyclic piperidinone derivatives provides insights into potential preparation methods applicable to tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[b]pyridine-7,4'-piperidine]-1'-carboxylate. The process involves:

  • Starting from a substituted piperidin-2-one intermediate bearing a trifluoroethyl group.

  • Coupling with a pyrrolo[2,3-b]pyridine derivative under amide bond formation conditions.

  • Subsequent cyclization under controlled temperature and solvent conditions (e.g., toluene or polar aprotic solvents) to form the spirocyclic system.

  • Final esterification to install the tert-butyl carboxylate protecting group.

Multi-Step Synthesis Approach

Step Reaction Type Reagents/Conditions Outcome
1 Piperidinone synthesis Starting amines with acyl chlorides or ketones, base catalysis Formation of substituted piperidin-2-one
2 Amide coupling Carbodiimide or peptide coupling agents, pyrrolo-pyridine derivatives Formation of amide-linked intermediate
3 Spirocyclization Acid/base catalysis, heating in solvents like toluene Formation of spiro-fused ring system
4 Esterification tert-Butyl chloroformate, base (e.g., triethylamine) Installation of tert-butyl carboxylate
5 Purification Chromatography or crystallization Isolation of pure tert-butyl spiro compound

Industrial and Research Scale Considerations

  • Catalysts: Titanium tetraethoxide has been reported in patent EP3712151B1 as a catalyst in related spiro compound syntheses, facilitating cyclization under mild conditions.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for coupling and cyclization steps to enhance solubility and reaction rates.

  • Temperature Control: Precise temperature regulation (often 0–80°C) is critical to avoid side reactions and decomposition.

  • Purification: Due to structural complexity, purification typically involves preparative HPLC or recrystallization from suitable solvents.

Comparative Analysis of Preparation Methods

Aspect Multi-Step Cyclization Route One-Pot Synthesis (Hypothetical) Industrial Continuous Flow Approach
Complexity High, multiple isolated intermediates Moderate, fewer isolations Moderate to high, requires optimized setup
Yield Moderate to high (50-80%) Variable, depends on reaction control Potentially high with process optimization
Scalability Good, but labor-intensive Limited by reaction compatibility Excellent, continuous processing advantage
Purity High, due to stepwise purification Moderate, risk of impurities from side reactions High, with inline monitoring and control
Environmental Impact Moderate, solvent and reagent use in multiple steps Potentially lower if fewer steps Optimized solvent and energy use possible

Research Findings and Notes on Preparation

  • The tert-butyl protecting group enhances compound stability during synthesis and storage, preventing premature hydrolysis of the carboxylate.

  • The spirocyclic structure formation is sensitive to reaction pH and temperature, requiring careful optimization to prevent ring-opening or rearrangement.

  • Literature suggests that similar compounds’ synthesis benefits from the use of mild bases and controlled addition of reagents to minimize side products.

  • Industrial patents indicate the use of catalysts like tetraethyl titanate to improve cyclization efficiency and yield.

  • Purity and stereochemical integrity are critical, as the biological activity of these compounds is often stereospecific.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
Key Starting Materials Substituted piperidin-2-one, pyrrolo[2,3-b]pyridine derivatives
Critical Reaction Steps Amide coupling, spirocyclization, esterification
Typical Catalysts Tetraethyl titanate (for cyclization)
Common Solvents Toluene, DMF, THF
Temperature Range 0–80°C
Purification Techniques Chromatography, recrystallization
Yield Range 50–80% (dependent on step optimization)
Stability Enhancer tert-Butyl carboxylate protecting group

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-butyl hydroperoxide (t-BuOOH)

    Catalysts: Manganese triflate (Mn(OTf)2)

    Solvents: Aqueous media, tert-butyl alcohol (t-BuOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound .

Scientific Research Applications

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate is a spiro compound featuring a tert-butyl ester group, which enhances its stability and solubility in organic solvents. It has a molecular formula of C17H22N2O3 and a molecular weight of 302.37 g/mol. This compound is investigated for its potential as a pharmacophore in drug design, owing to its capacity to interact with various biological targets, potentially acting as an enzyme inhibitor or receptor modulator.

Properties

  • Boiling Point: 456.2±45.0 °C (Predicted)
  • Density: 1.21±0.1 g/cm3 (Predicted)
  • ** 산도 계수 (pKa):** 3.56±0.20 (Predicted)

Potential Applications

  • Drug Design: this compound is studied for its role as a pharmacophore in drug design because of its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or receptor modulator, although specific pathways and molecular targets require further experimental studies.
  • Versatility in Organic Synthesis: Its structural characteristics contribute to its potential versatility in organic synthesis.
  • Medicinal Chemistry: It also has potential versatility in medicinal chemistry applications.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key features of tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate with structurally related compounds:

Compound Molecular Formula Substituents Biological Activity Synthesis Yield
Target compound C₁₇H₂₀N₂O₃ 6-oxo, tert-butyl carbamate Potential kinase inhibition Not reported
tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate C₁₇H₂₁ClN₂O₃ 2-chloro, 5-oxo No data (N/A) Not reported
Compound 7l (spirofurochromanone derivative) C₃₈H₃₅NO₆ Naphthalen-1-yl, benzoyl, methyl Anti-inflammatory (IC₅₀ = 0.8 μM) 84%
tert-Butyl spiro[pyran-pyrazino-pyrrolo-pyrimidine] derivative C₂₄H₃₄N₆O₄ Chloro, 5-(4-methylpiperazinyl)pyridin-2-yl SHP2 inhibition (patented) Not reported

Key Observations

Substituent Effects on Reactivity and Activity :

  • The chlorinated analog (C₁₇H₂₁ClN₂O₃) introduces steric and electronic modifications at the 2-position, which may alter binding interactions in biological systems compared to the parent compound .
  • Compound 7l demonstrates the impact of bulky aromatic groups (naphthalene, benzoyl) on anti-inflammatory activity, achieving an IC₅₀ of 0.8 μM . This suggests that functionalization of the spirocyclic core with lipophilic groups enhances target engagement.

Spirocyclic Diversity: The pyran-pyrazino-pyrrolo-pyrimidine derivative (C₂₄H₃₄N₆O₄) highlights the versatility of spiro systems in drug design, with its complex heterocyclic framework enabling selective inhibition of SHP2, a therapeutic target in oncology .

Commercial and Research Utility

  • The target compound is commercially available at ¥394.90/100 mg , making it accessible for exploratory medicinal chemistry. Its analogs, however, are priced significantly higher (e.g., ¥13,900.90/10 mg for other derivatives) , reflecting their specialized applications.

Biological Activity

Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its spiro structure and a tert-butyl ester group. This compound has garnered attention for its potential biological activities, which are crucial for its applications in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3} with a molecular weight of approximately 302.37 g/mol. The presence of the tert-butyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various chemical reactions and biological assays.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating various biochemical pathways. Specific targets and mechanisms need further exploration through experimental studies.
  • Receptor Modulation : Its structure suggests that it might interact with biological receptors, influencing physiological responses. This aspect is particularly relevant in drug design where receptor-ligand interactions are critical.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds to highlight differences in biological activity and properties:

Compound NameCAS NumberKey FeaturesBiological Activity
Tert-butyl 7-Oxo-5,7-Dihydrospiro[Cyclopenta[b]Pyridine-6,4-Piperidine]-1-Carboxylate2245084-89-1Similar spiro structure but different oxidation statePotential enzyme inhibitor
Tert-butyl 5-Oxo-5,7-Dihydrospiro[Cyclopenta[b]Pyridine-6,4-Piperidine]-1-Carboxylate2245084-40-4Shares core structure; variations in functional groupsModerate cytotoxicity observed

Synthesis and Applications

The synthesis of this compound typically involves multicomponent reactions. One common method includes the condensation of malononitrile with various aldehydes and piperidine derivatives. This synthetic versatility allows for modifications that can enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving cyclization and functional group protection. For example:

  • Stepwise Functionalization : A spirocyclic core is constructed using tert-butyl-protected piperidine intermediates, followed by oxidation to introduce the 6-oxo group. A related patent describes a similar approach where tert-butyl carbamate protection is used in a spirocyclic pyridine system, with oxidation achieved via CrO₃ or KMnO₄ under controlled conditions .
  • Key Reagents : Use of tert-butyloxycarbonyl (Boc) protecting groups ensures stability during subsequent reactions. Dichloromethane (DCM) and triethylamine (TEA) are common solvents/bases for coupling steps .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

Technique Key Data Points
¹H/¹³C NMR Peaks for tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28-30 ppm in ¹³C), carbonyl (δ ~170 ppm), and spirocyclic protons (split signals due to ring strain).
HRMS Molecular ion peak matching C₁₆H₂₂N₂O₃ (exact mass calculated: 290.1630).
IR Stretching frequencies for C=O (~1680–1720 cm⁻¹) and C-O (tert-butyl ester, ~1250 cm⁻¹).
Refer to PubChem data for analogous dihydropyridine derivatives to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 6-oxo group in the spirocyclic system?

Methodological Answer: The oxidation step is highly sensitive to reagent choice and temperature:

  • Oxidizing Agents : Compare KMnO₄ (aqueous, acidic conditions) vs. CrO₃ (anhydrous, dichloromethane). CrO₃ may offer higher selectivity for dihydropyridine-to-pyridone conversion without over-oxidation .
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions. For example, a patent procedure achieved 72% yield using CrO₃ at 0–20°C .
  • Monitoring : Use TLC (Rf shift from nonpolar to polar) or in-situ IR to track carbonyl formation.

Q. What strategies address low yields in spirocyclic ring formation?

Methodological Answer: Low yields often stem from steric hindrance or competing pathways:

  • Catalytic Approaches : Palladium-catalyzed reductive cyclization (e.g., using Pd/C or Pd(OAc)₂ with formic acid as a reductant) can enhance ring closure efficiency. This method is documented for analogous nitroarene systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates. A study using THF at −78°C for lithiation steps achieved higher regioselectivity .

Q. How should contradictory data regarding reaction yields be analyzed?

Methodological Answer: Discrepancies often arise from variations in:

  • Purity of Starting Materials : Impurities in tert-butyl precursors (e.g., incomplete Boc protection) can reduce yields. Validate via NMR before use.
  • Catalyst Loading : Compare Pd catalyst ratios (e.g., 5 mol% vs. 10 mol%) in reductive cyclizations. Overloading may accelerate decomposition .
  • Workup Procedures : Differences in purification (e.g., column chromatography vs. MPLC) impact recovery. A study using MPLC with cyclohexane/EtOAc gradients improved isolated yields to 72% .

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack at the carbonyl carbon. Compare activation energies for amines vs. alkoxides.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics. PubChem’s InChI data provides input structures for simulations .
  • Docking Studies : For biological applications, dock the compound into calcium channel models (e.g., PDB: 6J8E) to predict binding modes .

Q. How can researchers validate the stability of the tert-butyl ester group under acidic conditions?

Methodological Answer:

  • Controlled Hydrolysis : Expose the compound to HCl (1M in dioxane) at 25°C and monitor via TLC/NMR. Tert-butyl esters typically resist hydrolysis below pH 3 but degrade at higher acidity.
  • Comparative Studies : Contrast with analogous methyl esters, which hydrolyze faster. A patent procedure retained the Boc group after 12 hours in 0.1M HCl .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition at elevated temperatures (e.g., 40–60°C).

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